![molecular formula C17H12N4O2S B2890810 7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021212-56-5](/img/structure/B2890810.png)

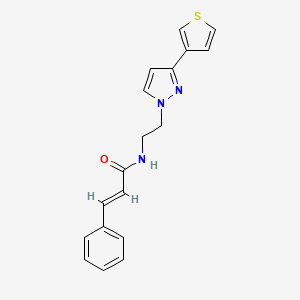

7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

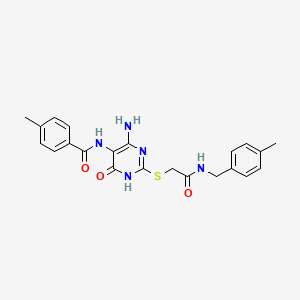

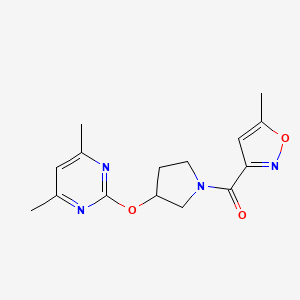

The compound “7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often starts from readily accessible precursors like 3-oxo-N-(pyridin-2-yl)butanamide . The nucleophilic addition of the butanamide to phenyl isothiocyanate in DMF, in the presence of potassium hydroxide, affords the corresponding potassium salt . Further reactions lead to the formation of the final product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives often involve nucleophilic addition reactions . For example, the addition of butanamide to phenyl isothiocyanate in DMF, in the presence of potassium hydroxide, leads to the formation of a potassium salt .Scientific Research Applications

Synthesis and Structural Analysis

- Research has been conducted on synthesizing derivatives of thienopyrimidines, including modifications and evaluations of their structure and potential biological activities. For instance, the synthesis of novel pyrido and thieno pyrimidines derivatives explored their antimicrobial properties, revealing significant findings on the structural requirements for activity (Rateb, Abdelaziz, & Zohdi, 2011; Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Evaluation

- Several studies have synthesized thienopyrimidine derivatives and evaluated their antimicrobial effectiveness. These studies have contributed to understanding the potential applications of thienopyrimidine derivatives as antimicrobial agents, suggesting that structural modifications can enhance their activity (Abdel-rahman, Bakhite, & Al-Taifi, 2002; Bhuiyan et al., 2006).

Analgesic Property Enhancement

- Efforts to enhance the analgesic properties of pyrido[1,2-a]pyrimidine derivatives through structural modifications, specifically by methylation, have been documented. This research suggests a pathway to optimize the biological properties of such compounds for potential therapeutic use (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antiviral and Antimicrobial Activities

- A notable study on thieno-fused 7-deazapurine ribonucleosides indicated their potential for submicromolar in vitro cytostatic activities against cancer and leukemia cell lines, as well as some antiviral activity against HCV. This showcases the broad spectrum of biological activities that derivatives of the compound might possess, indicating significant potential for therapeutic development (Tichy et al., 2017).

Antimicrobial and Anti-inflammatory Agents

- New series of thienopyrimidine heterocyclic compounds were prepared and tested as antimicrobial and anti-inflammatory agents. These compounds displayed remarkable activity against fungi, bacteria, and inflammation, highlighting the compound's versatility and potential as a basis for drug development (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division and growth . The exact molecular interactions between the compound and CDK2 are still under investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells and potentially leading to apoptosis, or programmed cell death .

Pharmacokinetics

Similar compounds have been shown to be metabolized by cyp3a, a key enzyme in drug metabolism

Result of Action

The result of the compound’s action is a significant inhibition of cell growth, particularly in cancer cells . By disrupting the cell cycle, the compound prevents the proliferation of cancer cells, which can lead to a reduction in tumor size .

properties

IUPAC Name |

12-methyl-2-oxo-N-pyridin-3-yl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c1-10-4-5-14-20-16-12(17(23)21(14)9-10)7-13(24-16)15(22)19-11-3-2-6-18-8-11/h2-9H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDHCVJJPYGDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CN=CC=C4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2890727.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2890730.png)

![2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2890731.png)

![2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2890736.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2890740.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)

![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)

![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2890749.png)